molecular formula C24H21N3O6S B1682871 T-26c CAS No. 869296-13-9

T-26c

货号: B1682871
CAS 编号: 869296-13-9
分子量: 479.5 g/mol
InChI 键: CDQRIIUMNLMHRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

合成路线和反应条件

T-26c 的合成涉及多个步骤,包括中间体的制备及其随后的反应。主要步骤包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高通量反应器、自动化纯化系统和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

T-26c 会发生各种化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物包括 this compound 的各种具有修饰官能团的衍生物,这些衍生物可用于进一步的研究和开发 .

科学研究应用

Inhibition Mechanism

The inhibition mechanism can be summarized as follows:

  • Binding : T-26c binds to the active site of MMP-13.
  • Prevention : This binding prevents substrate access to the enzyme.
  • Inhibition : As a result, collagen degradation is significantly reduced.

Osteoarthritis and Rheumatoid Arthritis

This compound has shown promising results in preclinical studies aimed at treating osteoarthritis and rheumatoid arthritis:

  • In vitro Studies : Research indicates that this compound can inhibit collagen degradation in isolated cartilage explants at concentrations as low as 0.1 micromolar, achieving an inhibition rate of approximately 87.4%.
  • In vivo Studies : Animal models have demonstrated that this compound effectively prevents cartilage degradation in conditions mimicking osteoarthritis, suggesting its potential for therapeutic development.

Case Study 1: Inhibition of Cartilage Degradation

A study conducted on bovine nasal septum cartilage explants demonstrated that this compound significantly inhibited collagen degradation induced by pro-inflammatory cytokines such as interleukin-1 beta and oncostatin M. The study found that at a concentration of 0.1 micromolar, this compound reduced collagen breakdown by over 87%, highlighting its therapeutic potential in joint diseases.

Case Study 2: Animal Model Evaluation

In an animal model of osteoarthritis, this compound was administered to evaluate its effects on cartilage preservation. Results indicated that treatment with this compound significantly reduced histological signs of cartilage degradation compared to control groups, suggesting its efficacy in protecting joint health during inflammatory conditions.

作用机制

T-26c 通过选择性抑制基质金属蛋白酶-13 发挥作用。该化合物与酶的活性位点结合,阻止其分解软骨中的胶原蛋白。这种抑制具有高度选择性,this compound 对其他相关金属酶表现出超过 2600 倍的选择性。所涉及的分子靶点和途径包括抑制胶原蛋白降解和调节软骨中的炎症反应。

相似化合物的比较

类似化合物

  • 鲁西德酸 A
  • T-5224
  • JG26
  • PD-166793
  • 甘草素
  • MMP2-IN-3
  • 阿德拉玛司他
  • 硫酸软骨素

独特之处

T-26c 因其对基质金属蛋白酶-13 的非凡高效性和选择性而脱颖而出。其 IC50 值为 6.75 pM,显着低于许多其他 MMP-13 抑制剂,使其成为研究和潜在治疗应用的宝贵工具。

常见问题

Basic Research Questions

Q. What is the chemical classification of T-26c, and in which compound libraries is it categorized for pharmacological studies?

this compound is classified as a small-molecule inhibitor, commonly included in specialized compound libraries such as kinase inhibitor libraries, MAPK signaling pathway libraries, and epigenetic compound collections. Its inclusion in these libraries highlights its potential role in modulating enzymatic activity or cellular pathways critical to disease mechanisms (e.g., cancer, metabolic disorders) . Researchers should consult pathway-specific databases and structural analogs to contextualize its biological relevance.

Q. What standardized protocols are recommended for synthesizing and characterizing this compound to ensure reproducibility?

Synthesis protocols for this compound should adhere to IUPAC guidelines for compound naming and structural validation. Key steps include:

  • Spectral characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis.
  • Physicochemical properties : Melting point, solubility in DMSO/water, and stability under varying pH/temperature conditions.
  • Batch consistency : Use of controlled reaction conditions (e.g., inert atmosphere, stoichiometric precision) and validation via orthogonal analytical methods .

Q. How can researchers validate this compound's target selectivity in kinase inhibition assays?

Target selectivity is assessed using:

  • Kinase profiling panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
  • Dose-response curves : IC₅₀ values across relevant kinases, with comparisons to known inhibitors (e.g., staurosporine as a pan-kinase control).
  • Structural docking studies : Computational models to predict binding affinities and active-site interactions .

Q. What in vitro assays are optimal for preliminary evaluation of this compound's bioactivity?

Standard assays include:

  • Cell viability assays : MTT or CellTiter-Glo in disease-relevant cell lines.
  • Enzymatic activity assays : Fluorogenic or colorimetric substrates for target kinases/epigenetic enzymes.
  • Pathway modulation : Western blotting for phosphorylation status (e.g., p-ERK in MAPK pathway studies) .

Q. How should researchers design dose-ranging studies for this compound in animal models?

Dose optimization requires:

  • Pharmacokinetic profiling : AUC, Cₘₐₓ, and half-life determination via LC-MS/MS.
  • Toxicity thresholds : Maximum tolerated dose (MTD) studies with histopathological evaluation.
  • Efficacy endpoints : Tumor volume reduction (in oncology) or biomarker modulation (e.g., glucose levels in metabolic studies) .

Advanced Research Questions

Q. How can contradictory findings about this compound's mechanism of action be resolved across different cellular models?

Contradictions arise from model-specific variables (e.g., genetic backgrounds, microenvironmental factors). Mitigation strategies include:

  • Cross-model validation : Replicate experiments in isogenic cell lines or organoids.
  • Multi-omics integration : Transcriptomic/proteomic profiling to identify context-dependent signaling nodes.
  • Pathway enrichment analysis : Tools like Gene Ontology (GO) or KEGG to map divergent outcomes .

Q. What computational strategies predict this compound's off-target effects in heterogeneous biological systems?

Advanced approaches include:

  • Chemoproteomics : Activity-based protein profiling (ABPP) to map interactomes.
  • Machine learning models : Train algorithms on kinase-inhibitor datasets to predict polypharmacology.
  • Network pharmacology : Systems biology models to simulate multi-target effects .

Q. What methodologies address this compound's low bioavailability in in vivo studies?

Bioavailability enhancement strategies:

  • Formulation optimization : Nanoencapsulation or lipid-based carriers.
  • Prodrug design : Chemical modifications (e.g., esterification) to improve solubility.
  • Co-administration : Pharmacokinetic boosters (e.g., CYP3A4 inhibitors) .

Q. How can researchers integrate this compound into combination therapy studies while avoiding synergistic toxicity?

Systematic approaches include:

  • Synergy scoring : Chou-Talalay combination index (CI) analysis.
  • High-throughput screening : Checkerboard assays to identify additive vs. antagonistic effects.
  • Transcriptomic clustering : Identify pathways sensitized by this compound to prioritize combinatorial targets .

Q. What frameworks are used to evaluate this compound's translational potential in early-stage drug discovery?

Key evaluation criteria align with the FINER framework:

  • Feasibility : Scalable synthesis and stability under GMP conditions.
  • Novelty : Patent landscape analysis and comparison to existing inhibitors.
  • Relevance : Alignment with unmet clinical needs (e.g., drug-resistant cancers) .

属性

IUPAC Name

4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQRIIUMNLMHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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